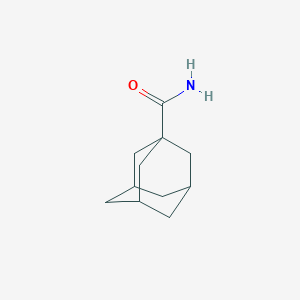

1-Adamantanecarboxamide

Beschreibung

Significance of the Adamantane (B196018) Moiety in Chemical Science

The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon (C₁₀H₁₆), holds a significant place in chemical science. researchgate.net First isolated from crude oil in 1933, its rigid, cage-like structure and high lipophilicity have made it a compelling building block in medicinal chemistry and materials science. publish.csiro.aunih.gov The discovery of adamantane and its derivatives initiated a new field of study into the synthesis and properties of organic polyhedral compounds. nih.gov

In drug discovery, incorporating an adamantane scaffold into a molecule can improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov Its three-dimensional structure allows for the precise positioning of functional groups, enabling more effective interaction with biological targets. publish.csiro.au The bulky and hydrophobic nature of the adamantyl group can enhance binding to target proteins and enzymes. researchgate.net This strategy of substituting phenyl rings with an adamantane group has been used to increase lipophilicity and explore three-dimensional chemical space, moving away from the "flat land" of many traditional drug molecules. publish.csiro.au The clinical success of several adamantane-based drugs underscores the moiety's importance. nih.govscispace.com

Table 1: Examples of Adamantane-Based Drugs in Clinical Use

| Drug Name | Therapeutic Application |

|---|---|

| Amantadine (B194251) | Antiviral, Antiparkinsonian agent |

| Memantine (B1676192) | Alzheimer's disease |

| Rimantadine (B1662185) | Antiviral |

| Saxagliptin | Antidiabetic |

| Vildagliptin | Antidiabetic |

| Adapalene | Acne treatment |

| Tromantadine | Antiviral |

Source: researchgate.netnih.gov

Overview of the Carboxamide Functional Group Relevance in Organic and Medicinal Chemistry

The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom (-C(=O)N-), is of fundamental importance in organic and medicinal chemistry. jocpr.comwikipedia.org The amide bond is notably stable due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom, creating a partial double bond character between the carbon and nitrogen. organicchemexplained.com This stability is a key reason for its prevalence in biologically active molecules and synthetic materials. jocpr.com

In medicinal chemistry, the amide group is a common pharmacophore found in numerous drug molecules. jocpr.comorganicchemexplained.com It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. jocpr.com The stability of the amide bond also makes it a reliable linker in more complex molecules. organicchemexplained.com In biology, the amide linkage, known as a peptide bond, forms the backbone of peptides and proteins, dictating their primary structure and, consequently, their complex three-dimensional folding and function. jocpr.comorganicchemexplained.com The ability of carboxamide side chains in amino acids like asparagine and glutamine to form hydrogen bonds is crucial for maintaining protein structure and function. jocpr.com

Scope and Core Research Focus of 1-Adamantanecarboxamide Studies

Research on this compound and its derivatives spans several fields, leveraging the combined properties of the adamantane cage and the carboxamide linker. Studies have demonstrated its utility as a scaffold for developing inhibitors of various enzymes and as antagonists for specific receptors. The core research focus often involves synthesizing novel derivatives and evaluating their biological activity.

Key research areas include:

Antiviral Agents: Adamantane carboxamides have been investigated for their potential to inhibit viral entry and replication. A notable study identified a series of adamantane carboxamides as inhibitors of the Ebola virus (EBOV). nih.gov These compounds were found to target the EBOV glycoprotein (B1211001), a crucial component for viral entry into host cells. nih.gov Research has also been conducted on the effect of this compound on the reproduction of Sindbis virus strains. labmix24.com

Enzyme Inhibition: Derivatives of this compound have been synthesized and evaluated as inhibitors for specific enzymes.

11β-HSD1 Inhibitors: A series of α-sulfonamido-N-adamantanecarboxamide derivatives were developed as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders like type 2 diabetes. rsc.org The adamantaneamide group was shown to be important for the inhibitory potency. rsc.org

Sphingosine (B13886) Kinase 2 (SphK2) Inhibitors: The compound Opaganib (ABC294640), a this compound derivative, is a selective inhibitor of SphK2. nih.govdovepress.com This enzyme is involved in cellular signaling pathways related to inflammation and cell proliferation, and its inhibition is being explored for various conditions. nih.gov

Receptor Antagonists: The this compound structure has been used to develop receptor antagonists. A series of N-[1-(2-phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides were synthesized and found to have a high affinity and selectivity for 5-HT2 serotonin (B10506) receptors, demonstrating potential as anti-platelet agents. nih.gov

The synthesis of these derivatives often starts from 1-adamantanecarboxylic acid, which can be converted to the primary amide, this compound. researchgate.netwikipedia.org This primary amide can then be further modified to create a library of compounds for screening. rsc.orgresearchgate.net

Table 2: Selected Research Applications of this compound Derivatives

| Derivative Class | Research Focus/Target | Key Findings |

|---|---|---|

| Phenyl adamantane carboxamides | Ebola Virus (EBOV) Glycoprotein Inhibitor | Identified compounds with potent anti-EBOV activity, inhibiting viral cell entry. nih.gov |

| α-sulfonamido-N-adamantanecarboxamides | 11β-HSD1 Inhibitor | Developed potent and selective inhibitors for a potential treatment of type 2 diabetes. rsc.org |

| N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides | 5-HT2 Receptor Antagonist | Discovered selective antagonists with in vitro and in vivo anti-platelet effects. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBZJTAMRPPVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203628 | |

| Record name | 1-Adamantanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5511-18-2 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5511-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 Adamantanecarboxamide

Direct Synthesis from Adamantane (B196018) Precursors

The most common and direct routes to 1-adamantanecarboxamide begin with readily available adamantane precursors, namely 1-adamantanecarboxylic acid and its activated derivatives.

Amidation of 1-Adamantanecarboxylic Acid and its Derivatives

The direct amidation of 1-adamantanecarboxylic acid is a fundamental approach to synthesizing this compound. This transformation typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia (B1221849) equivalent. One established method involves converting the carboxylic acid into its methyl ester, which is then treated with an ammonia solution to yield the desired amide. researchgate.net For instance, refluxing 1-adamantanecarboxylic acid with methanol (B129727) and sulfuric acid produces methyl 1-adamantanecarboxylate, which can be subsequently hydrolyzed and treated with ammonia to form the amide. orgsyn.orgchemicalbook.com

Conversion from 1-Adamantyl Carbonyl Chloride

A highly efficient route to this compound proceeds through the corresponding acid chloride, 1-adamantyl carbonyl chloride. This reactive intermediate is typically prepared by treating 1-adamantanecarboxylic acid with a chlorinating agent like thionyl chloride. science.org.geksu.edu.sa The resulting 1-adamantyl carbonyl chloride readily reacts with an ammonia source, such as aqueous ammonia, to produce this compound in high yield. researchgate.net This method is often preferred due to the high reactivity of the acid chloride, which drives the reaction to completion. It has also been used to synthesize N-substituted derivatives, such as N-phenyl-1-adamantanecarboxamide, by reacting the acid chloride with the corresponding amine. prepchem.com

Utilization of Coupling Reagents (e.g., Ethyl Chloroformate, HATU) in Amide Formation

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under mild conditions, and the synthesis of this compound is no exception. These reagents activate the carboxylic acid in situ, promoting its reaction with an amine.

A variety of coupling reagents are available, each with its own mechanism and applications. iris-biotech.deluxembourg-bio.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.compeptide.com For instance, a protocol using EDC and N,N-dimethylaminopyridine (DMAP) with a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient amines. nih.gov

Phosphonium-based reagents such as BOP and PyBOP, and aminium/uronium reagents like HBTU, TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient. peptide.comsigmaaldrich.com HATU, in particular, is known for its high reactivity and is often used for challenging couplings. sigmaaldrich.com

A specific example for the synthesis of this compound involves the use of ethyl chloroformate. In this procedure, 1-adamantanecarboxylic acid is treated with triethylamine (B128534) and ethyl chloroformate in tetrahydrofuran (B95107) (THF) at a low temperature. This forms a mixed anhydride (B1165640) which then reacts with aqueous ammonia to give this compound in excellent yield. researchgate.net Another reported method utilizes HATU for the coupling of the acid with ammonium (B1175870) chloride. researchgate.net

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, byproduct removal can be an issue. luxembourg-bio.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High reactivity, avoids guanidinium (B1211019) byproducts. luxembourg-bio.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | DIPEA | Very efficient, fast reaction times, HATU is highly reactive. peptide.comsigmaaldrich.com |

Advanced Synthetic Routes to this compound Analogues

The versatility of the adamantane scaffold has driven the development of synthetic methods to introduce a wide array of functionalities, leading to a diverse range of this compound analogues.

Incorporation of Heteroatoms and Diverse Functional Groups onto the Adamantane Scaffold and Carboxamide Moiety

The introduction of heteroatoms and various functional groups onto the adamantane core or the carboxamide side chain can significantly alter the molecule's properties. For instance, N-substituted 1-adamantanecarboxamides can be synthesized by reacting 1-adamantyl carbonyl chloride with primary or secondary amines. researchgate.netresearchgate.net This approach has been used to create a variety of derivatives, including those with additional adamantane fragments. researchgate.net

Furthermore, functionalization can occur at other positions on the adamantane cage. While direct functionalization of the adamantane C-H bonds can be challenging, catalytic methods have been developed for this purpose. researchgate.net These methods allow for the introduction of aryl groups, for example, through palladium-catalyzed arylation of adamantanecarboxamide. researchgate.net The synthesis of N-methoxy-N-methyl-1-adamantanecarboxamide has also been reported. thieme-connect.com

The incorporation of heteroatoms directly into the adamantane framework, creating aza- or oxa-adamantane derivatives, represents a more complex synthetic challenge but offers access to novel molecular architectures. researchgate.net The synthesis of 1,4-azaborine-embedded polycyclic aromatic hydrocarbons showcases advanced strategies for incorporating heteroatoms into cyclic systems. nih.gov While not directly focused on this compound, these methods highlight the potential for creating highly modified adamantane analogues.

Construction of the Adamantane Framework for 1,2-Disubstituted Derivatives

The synthesis of 1,2-disubstituted adamantane derivatives presents a unique synthetic challenge due to the steric hindrance and electronic deactivation of the position adjacent to a substituent. tandfonline.com Rather than functionalizing a pre-existing adamantane core, these derivatives are often synthesized by constructing the adamantane framework itself. mdpi.comdntb.gov.uaresearchgate.net These methods can involve ring expansion/contraction reactions of adamantane homologues or total synthesis from acyclic precursors. researchgate.net

For example, intramolecular free-radical reactions have been employed for the direct synthesis of some 1,2-disubstituted adamantanes. rsc.org Another approach involves the photochemical rearrangement of 2-adamantyl esters to yield 1,2-disubstituted products. tandfonline.com These strategies provide access to unique substitution patterns that are not easily achievable through direct functionalization. A review by Todd and Hrdina provides a comprehensive overview of these constructive synthetic approaches. dntb.gov.ua

| Derivative Type | Synthetic Strategy | Key Features |

| N-Substituted Analogues | Reaction of 1-adamantyl carbonyl chloride with amines. researchgate.netresearchgate.net | Straightforward method to modify the carboxamide moiety. |

| C-H Functionalized Analogues | Catalytic C-H activation/functionalization. researchgate.net | Allows for direct modification of the adamantane cage. |

| Heteroatom-Containing Analogues | Complex multi-step syntheses, often involving framework construction. researchgate.netnih.gov | Introduces heteroatoms into the core scaffold, significantly altering properties. |

| 1,2-Disubstituted Analogues | Construction of the adamantane framework, intramolecular reactions. tandfonline.commdpi.comrsc.org | Overcomes the challenge of functionalizing the C2 position. |

Preparation of Isocyanates and Subsequent Derivatization to Ureas from Adamantanecarboxamides

A key derivatization pathway for this compound involves its conversion to an isocyanate intermediate, which serves as a versatile precursor for the synthesis of various substituted ureas. This transformation is prominently achieved through the Hofmann rearrangement.

The Hofmann rearrangement, or Hofmann degradation, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orglibretexts.org The reaction is typically carried out by treating the primary amide, in this case, this compound, with bromine and a strong base such as sodium hydroxide. wikipedia.orgtcichemicals.com The process forms sodium hypobromite (B1234621) in situ, which facilitates the conversion. wikipedia.orgbyjus.com

The mechanism involves several steps:

A base abstracts a proton from the amide, forming an anion. wikipedia.org

The anion reacts with bromine to yield an N-bromoamide. wikipedia.orgbyjus.com

A second deprotonation by the base generates a bromoamide anion. wikipedia.org

This anion undergoes rearrangement where the adamantyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming 1-adamantyl isocyanate. wikipedia.orgbyjus.com

Once formed, the highly reactive 1-adamantyl isocyanate can be readily converted to a wide range of stable urea (B33335) derivatives by reacting it with various primary or secondary amines. smolecule.comcommonorganicchemistry.com This nucleophilic addition reaction is generally straightforward and proceeds without the need for a base catalyst, typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com This strategy has been employed to synthesize a diverse library of adamantyl-containing ureas. smolecule.com For instance, 1-adamantyl isocyanate reacts with amino acids, such as 4-aminobutanoic acid, to form compounds like 4-(3-adamantan-1-yl-ureido)butyric acid. sigmaaldrich.com Similarly, reactions with hydroxyalkylamines yield 1-adamantan-1-yl-3-(hydroxyalkyl)ureas. sigmaaldrich.com

The following table summarizes the derivatization of 1-adamantyl isocyanate to various urea compounds.

| Reactant Amine | Resulting Urea Derivative |

| 4-Aminobutanoic acid | 4-(3-Adamantan-1-yl-ureido)butyric acid sigmaaldrich.com |

| Hydroxyalkylamines | 1-Adamantan-1-yl-3-(hydroxyalkyl)ureas sigmaaldrich.com |

| 12-Aminododecanoic acid | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) sigmaaldrich.com |

| Phenylsulfonamides with an amino group | Adamantyl-phenylsulfonamide ureas sigmaaldrich.com |

| Fluorine/Chlorine-containing anilines | 1-((Adamantan-1-yl)(phenyl)methyl)-3-(halophenyl) ureas nih.gov |

This table presents examples of urea derivatives synthesized from 1-adamantyl isocyanate and various amine nucleophiles.

Amidation under Schotten–Baumann Conditions and Reduction to Corresponding Amines

The synthesis of adamantane-based amides can be effectively performed using Schotten–Baumann conditions, which are also relevant to the broader synthetic context of this compound. researchgate.net Following their synthesis, these amides can be reduced to their corresponding amines.

The Schotten–Baumann reaction is a method to synthesize amides from amines and acyl chlorides. testbook.com The reaction is characterized by its use of a two-phase solvent system, typically consisting of water and an organic solvent. testbook.combyjus.com A base, such as aqueous sodium hydroxide, is present in the aqueous phase to neutralize the hydrochloric acid (HCl) generated during the reaction, which prevents the protonation of the unreacted amine. testbook.combyjus.com This method has been successfully applied to the synthesis of various adamantane-derived amides in moderate to good yields. researchgate.net

Once this compound is obtained, it can be converted to the corresponding amine, 1-adamantylmethanamine, through chemical reduction. researchgate.netfishersci.no A straightforward and effective method for this reduction utilizes diborane (B8814927) (B₂H₆) or its complex with tetrahydrofuran (BH₃·THF). researchgate.netresearchgate.net This approach efficiently reduces the amide carbonyl group to a methylene (B1212753) group (CH₂).

Interestingly, research has shown that the reduction of amides where the carbonyl group is directly attached to the bulky adamantane fragment can be challenging with certain reagents. researchgate.net For example, reduction using lithium aluminum hydride (LiAlH₄) has been reported to be inhibited, even at elevated temperatures, which is attributed to the steric hindrance imposed by the adamantane cage. researchgate.net

The two-step process from an adamantane carboxylic acid derivative to an adamantane-containing amine is summarized below.

| Step | Starting Material | Reagent(s) | Product |

| Amidation | 1-Adamantanecarbonyl chloride + Amine | NaOH (aq) / Organic Solvent (Schotten-Baumann) | N-substituted-1-adamantanecarboxamide |

| Reduction | This compound | BH₃·THF | 1-Adamantylmethanamine researchgate.netresearchgate.net |

This table outlines the general pathway of synthesizing an adamantane amine from a carboxylic acid derivative via an amide intermediate.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In line with modern synthetic chemistry, the application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing importance. ijnc.ir Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and lower energy consumption. ijnc.iracs.org

A significant advancement in the sustainable synthesis of adamantane derivatives is the use of mechanochemistry, specifically high-temperature ball milling. irb.hr This solvent-free approach offers considerable advantages over traditional solution-based methods by drastically minimizing solvent usage and waste production. irb.hr Mechanochemical synthesis of complex diamondoid derivatives has been shown to result in shorter reaction times, the use of environmentally benign inorganic bases, simplified workup procedures, and comparable or superior yields. irb.hr While demonstrated for diamondoid ethers, this methodology presents a viable and sustainable strategy for the synthesis of other adamantane derivatives, including amides.

Another green technique applicable to these syntheses is the use of microwave irradiation. Microwave-assisted organic synthesis can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. beilstein-journals.org A one-pot, microwave-assisted protocol for synthesizing urea derivatives from azides has been developed, showcasing an efficient and rapid procedure that aligns with green chemistry principles. beilstein-journals.org

Biological Activity and Medicinal Chemistry of 1 Adamantanecarboxamide Derivatives

Antiviral Efficacy and Mechanistic Investigations

The adamantane (B196018) core is a well-established pharmacophore in antiviral drug design, most famously represented by amantadine (B194251) and rimantadine (B1662185), which target the M2 proton channel of the influenza A virus. nih.govmdpi.com Building on this precedent, medicinal chemists have synthesized and evaluated a diverse range of 1-adamantanecarboxamide derivatives, demonstrating a broad spectrum of antiviral activities and uncovering novel mechanisms of action.

Inhibition of Viral Replication (e.g., Influenza, HIV, Sindbis Virus, Ebola Virus)

Influenza Virus: Adamantane derivatives have long been a cornerstone in the fight against influenza A. mdpi.com Their mechanism is primarily associated with blocking the M2 ion channel, a protein crucial for the viral uncoating process within host cells. nih.govmdpi.com However, the rise of resistant strains, often due to mutations in the M2 protein like S31N, has diminished the effectiveness of early adamantane drugs. ub.edu This has spurred the development of new derivatives. For instance, novel adamantane-containing compounds have shown the ability to inhibit influenza A virus strains that are resistant to rimantadine, suggesting that the adamantane structure can serve as a carrier to transport other functional groups to the M2 protein, thereby overcoming resistance. mdpi.com

HIV: Certain adamantane-containing polyanionic agents have demonstrated selective inhibition of HIV-1. One promising compound, known as amant, which incorporates an adamantane derivative into a polycarboxylic matrix, has been shown to block an early stage in the HIV-1 replication cycle. In cell cultures, it exhibited an IC50 value of 2-6 mcg/ml against HIV-1, while classic adamantane drugs like amantadine and rimantadine were inactive. bioworld.com

Ebola Virus (EBOV): A series of adamantane carboxamides has been identified as potent inhibitors of Ebola virus entry into host cells. nih.govnih.gov Selected compounds from this series showed significant activity, with half-maximal inhibitory concentrations (EC50 values) in the range of 10–15 nM against vesicular stomatitis virus (VSV) pseudotyped with the Ebola virus glycoprotein (B1211001) (pEBOV). nih.govnih.gov They also displayed activity in the low hundred nanomolar range against the wild-type Ebola virus. nih.govnih.gov

Targeting Specific Viral Proteins (e.g., Ebola Virus Glycoprotein, M2 Protein of Influenza A Virus)

Ebola Virus Glycoprotein (GP): The antiviral activity of the adamantane carboxamide series against Ebola is achieved by directly targeting the viral glycoprotein (GP). nih.gov The EBOV GP is the sole protein on the viral surface and is essential for attaching to host cells, entering through endosomes, and fusing with the cell membrane. nih.gov X-ray crystallography studies have confirmed that a lead compound from this series binds directly to the EBOV GP, establishing it as the molecular target for the compound's inhibitory action. nih.govnih.gov This binding likely acts allosterically; the binding of one inhibitor molecule to a GP subunit enhances the binding of subsequent molecules to the other subunits in the trimeric GP complex, effectively neutralizing its function. nih.gov

M2 Protein of Influenza A Virus: The M2 protein of the influenza A virus forms a proton-selective ion channel that is the target for adamantane-based drugs like amantadine and rimantadine. nih.govanu.edu.au These drugs function by physically occluding the channel's pore, which prevents the influx of protons into the virus particle—a step necessary for viral uncoating. nih.gov While mutations in residues lining the channel pore, such as V27A and S31N, can confer resistance, research has identified two distinct adamantane binding sites: a high-affinity site within the channel pore and a secondary, lower-affinity site on the lipid-facing surface of the channel. anu.edu.aunih.gov This understanding has guided the design of new adamantane-aryl conjugates aimed at inhibiting both wild-type and drug-resistant mutant M2 channels. ub.edu

Structure-Activity Relationships (SAR) in Antiviral Adamantanecarboxamides

The exploration of Structure-Activity Relationships (SAR) is crucial for optimizing the antiviral potency of this compound derivatives.

In the case of Ebola virus inhibitors, initial screening identified a hit compound with an EC50 of approximately 3.9 μM. A subsequent commercially available analog, which differed only by the addition of a phenyl group to the adamantane core, exhibited a tenfold increase in potency. nih.gov This finding spurred further investigation into phenyl adamantane carboxamides, leading to the development of analogs with EC50 values as low as 10-15 nM. nih.govnih.gov The SAR studies indicated that the specific substitutions on the phenyl ring and the nature of the carboxamide group were critical determinants of antiviral activity. nih.gov

For influenza A, SAR studies have a long history, beginning with modifications of 1-adamantanamine. nih.gov More recent work focuses on overcoming resistance. For example, linking an adamantane scaffold to various aryl groups through a methylene (B1212753) bridge has produced compounds effective against the common M2 S31N mutant. ub.edu Further modifications to the adamantane core itself, such as in rimantadine variants, have yielded compounds that can inhibit multiple M2 mutants, including L26F, A30T, and G34E, in addition to the wild-type and S31N forms. ub.edu

Anticancer and Antiproliferative Investigations

Beyond their antiviral applications, derivatives of this compound have demonstrated significant potential as anticancer agents. The lipophilic adamantane moiety can enhance cellular uptake and interaction with intracellular targets, making it an attractive scaffold for developing novel oncology therapeutics. sciforum.netmdpi.com

Cytotoxic Activity Against Various Cancer Cell Lines

A variety of this compound derivatives and related structures have shown cytotoxic effects against a broad spectrum of human cancer cell lines. For example, adamantane-linked isothiourea derivatives displayed marked cytotoxic effects against five human tumor cell lines, with compounds 5 and 6 showing particular potency against the hepatocellular carcinoma (HCC) Hep-G2 cell line, with IC50 values of 7.70 µM and 3.86 µM, respectively. nih.gov

Other studies have synthesized adamantane derivatives with significant in vitro activity against major cancer cell lines. nih.gov One of the most active analogs, 1a , from a series of 4-(1-adamantyl)-4,4-diarylbutylamines, showed a promising in vivo anticancer profile against the IGROV-1 ovarian cancer cell line. nih.gov The introduction of an adamantane fragment into various molecular structures often leads to an increase in lipophilicity, which can improve pharmacological properties and cytotoxic potential. sciforum.net

| Compound Class | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Adamantyl Isothiourea Derivatives | Hep-G2 (Hepatocellular Carcinoma), Hela (Cervical), HCT-116 (Colorectal), others | Compounds 5 and 6 showed optimal activity, with IC50 values of 7.70 µM and 3.86 µM against Hep-G2. | nih.gov |

| 4-(1-adamantyl)-4,4-diarylbutylamines | IGROV-1 (Ovarian), other major cancer cell lines | Analog 1a demonstrated significant in vivo activity against the IGROV-1 ovarian cancer cell line. | nih.gov |

| (5Z,9Z)-N-(adamantan-1-yl)eicosa-5,9-dienamide | HEK293, Jurkat, K562 | The hybrid molecule was identified as a promising inducer of apoptosis in tumor cells. | sciforum.net |

| Opaganib (ABC294640) | Neuroblastoma cell lines (e.g., Neuro-2a, SK-N-(BE)2), various solid tumors | Effectively kills neuroblastoma cells and suppresses tumor growth in xenograft models. | mdpi.com |

Adamantanecarboxamide Derivatives as Anti-Tumor Agents (e.g., Opaganib)

A prominent example of an adamantanecarboxamide derivative in oncology is Opaganib (also known as ABC294640). nih.gov Opaganib is a first-in-class, orally administered selective inhibitor of sphingosine (B13886) kinase-2 (SPHK2). mdpi.comredhillbio.com This enzyme is a key player in sphingolipid metabolism, a pathway that regulates critical cellular processes like proliferation and cell death. nih.gov

Opaganib's mechanism of action is multifaceted. By inhibiting SPHK2, it depletes the pro-survival signaling lipid sphingosine-1-phosphate (S1P) while simultaneously increasing levels of pro-apoptotic lipids like ceramide and dihydroceramides. mdpi.comnih.govonclive.com This shift in the sphingolipid balance suppresses signaling through key cancer-promoting pathways such as pERK and pAKT, leading to the induction of autophagy and/or apoptosis in tumor cells. mdpi.comnih.gov Furthermore, Opaganib has been shown to downregulate the expression of oncogenes like c-Myc and N-Myc. mdpi.comonclive.com

Preclinical studies have demonstrated that Opaganib possesses broad anti-tumor activity across a range of mouse models. mdpi.comnih.gov It has shown efficacy in killing neuroblastoma cells, including those with MYCN amplification, and suppressing the growth of neuroblastoma xenografts. mdpi.com Opaganib also induces immunogenic cell death (ICD) in tumor cells, a process that can enhance the efficacy of cancer immunotherapies like checkpoint inhibitors. nih.govnih.gov Clinical trials have evaluated Opaganib in patients with advanced solid tumors, where it was found to be well-tolerated and resulted in stable disease for a significant percentage of patients. nih.gov The FDA has granted it Orphan Drug Designation for the treatment of cholangiocarcinoma and neuroblastoma. redhillbio.comonclive.com

Table of Compounds

| Compound Name | Alternate Names | Class / Type |

|---|---|---|

| This compound | Adamantane Derivative | |

| Amantadine | 1-aminoadamantane | Antiviral (Influenza A) |

| Rimantadine | Antiviral (Influenza A) | |

| Opaganib | ABC294640 | Anticancer (SPHK2 Inhibitor) |

| Amant | Antiviral (HIV-1) | |

| CD437 | Anticancer (Retinoid) | |

| MX781 | Anticancer (Arotinoid Chalcone) | |

| (5Z,9Z)-N-(adamantan-1-yl)eicosa-5,9-dienamide | Anticancer (Hybrid Molecule) |

Neuropharmacological Applications

The rigid, lipophilic structure of the adamantane cage has made it a valuable scaffold in the design of compounds targeting the central nervous system. Derivatives of this compound have been investigated for a range of neuropharmacological applications, leveraging their ability to interact with various components of neurotransmitter systems.

Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576) Transmission)

Derivatives of adamantane have been shown to influence dopaminergic transmission, a key target in the treatment of Parkinson's disease. Amantadine, a primary aminoadamantane, is known to increase extracellular dopamine levels in the striatum. nih.govnih.gov This effect is attributed to a dual mechanism: the inhibition of dopamine re-uptake and antagonism of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Building on this, the derivative Dopamantine (N-[2-(3,4-dihydroxyphenyl)ethyl]adamantane-1-carboxamide) was developed specifically as an antiparkinsonian agent. wikipedia.orgncats.io Dopamantine's structure combines the adamantane moiety of amantadine with dopamine, a design intended to leverage the lipophilic nature of the adamantane cage to facilitate the passage of dopamine across the blood-brain barrier. wikipedia.org While it reached early clinical trials, it was never brought to market. wikipedia.org

Furthermore, research into aminoadamantanes has revealed their activity as sigma-1 receptor agonists. nih.gov This interaction is implicated in the modulation of dopamine receptors, suggesting another pathway through which these compounds can influence dopaminergic transmission. nih.gov The endocannabinoid anandamide, while not a direct this compound derivative, has been shown to modulate the function of the dopamine transporter (DAT) through a receptor-independent mechanism, highlighting the complex ways in which molecules with certain structural similarities can impact neurotransmitter systems. nih.gov The modulation of glutamatergic transmission by dopamine is a critical aspect of striatal function, and dysregulation in this signaling is a hallmark of several neurodegenerative and neuropsychiatric disorders. frontiersin.org

Receptor Antagonism and Agonism (e.g., 5-HT2, 5-HT1A, NMDA Receptors)

The structural framework of this compound has proven suitable for developing ligands with affinity for various neurotransmitter receptors.

A notable example is the development of a series of N-[1-(2-phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as novel and selective 5-HT2 receptor antagonists. nih.gov Within this series, the compound (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate (B1144303) demonstrated high affinity and selectivity for 5-HT2 receptors. nih.gov Ketanserin, a well-known 5-HT2A receptor antagonist, often serves as a reference compound in such studies, though it also exhibits affinity for other receptors like α1-adrenergic and histamine (B1213489) H1 receptors. nih.gov The discovery of selective 5-HT2A antagonists has been a significant goal in the development of treatments for conditions like schizophrenia. nih.govselleckchem.com

The most extensively studied receptor interaction for adamantane derivatives is with the N-methyl-D-aspartate (NMDA) receptor. nih.gov Compounds like amantadine and its derivative memantine (B1676192) act as non-competitive antagonists at the NMDA receptor. nih.govfrontiersin.org This action is believed to be central to their neuroprotective effects. frontiersin.orgcore.ac.uk Their mechanism involves blocking the ion channel of the receptor, thereby preventing excessive calcium influx that can lead to excitotoxicity and neuronal cell death. frontiersin.orguwc.ac.za The modulation of NMDA receptors is a key therapeutic strategy, with various compounds targeting different sites on the receptor complex, including the glutamate (B1630785) binding site, the glycine (B1666218) co-agonist site, and the ion channel. nih.govmeduniwien.ac.atrsds.org Some research has explored adamantane derivatives as modulators of both NMDA and 5-HT3 receptors. google.com

Therapeutic Potential in Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's)

The neuropharmacological properties of this compound derivatives have led to their application and investigation in the context of neurodegenerative diseases. researchgate.net The primary mechanism underlying their therapeutic potential is the modulation of glutamatergic pathways, particularly through NMDA receptor antagonism. frontiersin.org

In Parkinson's disease, the adamantane derivative amantadine is used for its therapeutic benefits. frontiersin.org Dopamantine was also specifically developed for Parkinson's, aiming to enhance dopamine delivery to the brain. wikipedia.org The pathology of Parkinson's involves the dysregulation of dopamine and glutamate signaling in the striatum. frontiersin.org

For Alzheimer's disease, memantine, a dimethyl derivative of amantadine, is an approved treatment for moderate to severe cases. frontiersin.orgcore.ac.uk Its function as a non-competitive NMDA receptor antagonist is thought to protect neurons from the excitotoxicity implicated in the disease's progression. frontiersin.org Alzheimer's is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles, leading to neuronal loss. nih.govdovepress.com By mitigating the downstream effects of Aβ-induced glutamatergic hyperactivity, memantine may help preserve neuronal function. frontiersin.org Research also suggests that adamantane derivatives may exert neuroprotective effects through other mechanisms, such as increasing the release of neurotrophic factors and preventing microglial activation. frontiersin.org Some derivatives, like 5-hydroxyadamantane-2-on, have shown cerebrovascular and neuroprotective activity in models of brain ischemia, independent of NMDA receptor antagonism, potentially through the GABAergic system. nih.govnih.gov The focus on α-secretase ADAM10, which is involved in the non-amyloidogenic processing of amyloid precursor protein, represents another therapeutic avenue being explored for Alzheimer's disease. nih.govnih.govresearchgate.net

Antimicrobial and Antifungal Studies

The adamantane nucleus has been incorporated into various chemical structures to explore potential antimicrobial and antifungal activities. Its lipophilic nature is thought to enhance the ability of these compounds to penetrate microbial cell membranes.

Several studies have reported the synthesis of this compound derivatives and their subsequent evaluation against a range of pathogens. For instance, novel hydrazide–hydrazones featuring the 1-adamantane carbonyl moiety were tested against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. mdpi.com The results indicated that some of these compounds possessed good antibacterial activity, particularly against Gram-positive strains and C. albicans. mdpi.com

In another study, a series of seventeen adamantane derivatives, including Schiff bases and a hydrazide of 1-adamantanecarboxylic acid, were synthesized and screened for antimicrobial activity. mdpi.com Four of these derivatives demonstrated significant antibacterial potential against all tested Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 1000 µg/mL. mdpi.com The hydrazide of 1-adamantanecarboxylic acid was also noted for its moderate activity against Gram-negative bacteria. mdpi.com

Similarly, adamantane-containing thiazole (B1198619) compounds, specifically (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, were synthesized and evaluated. nih.gov Several of these compounds showed potent broad-spectrum antibacterial activity, while others were particularly active against Candida albicans. nih.gov Further research into adamantane-isothiourea hybrids and other derivatives has also yielded compounds with notable activity against Gram-positive bacteria. semanticscholar.org The antifungal potential of carboxamide derivatives is an active area of research, with some compounds being designed as potential inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. nih.gov

Other Therapeutic Explorations

Anti-inflammatory Properties

The adamantane scaffold has also been utilized in the design of novel anti-inflammatory agents. A series of molecules containing adamantane, including amides, were synthesized and assessed for their ability to inhibit phlogistic-induced mouse paw edema. nih.gov Some of the tested compounds demonstrated anti-inflammatory activity comparable to that of diclofenac. nih.gov One particular deacylated compound was found to be highly active, inhibiting inflammation induced by Baker's yeast, a process that involves the lipoxygenase and/or complement systems. nih.gov

More recent research has focused on developing N-(1-Adamantyl)benzamides as multitarget agents with anti-inflammatory effects. nih.gov These compounds were designed to act as dual modulators, simultaneously activating the cannabinoid type 2 receptor (CB2R) and inhibiting the fatty acid amide hydrolase (FAAH) enzyme. nih.govacs.org The activation of CB2R is known to counteract inflammatory states, and the inhibition of FAAH prevents the breakdown of the endocannabinoid anandamide, which has anti-inflammatory properties. nih.gov Several derivatives from this class, which acted as CB2R full agonists and FAAH inhibitors, were shown to decrease the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. nih.gov This dual-action approach represents a synergistic strategy for developing potent anti-inflammatory agents. nih.gov The potential for adamantane derivatives to act as mediators of inflammation and neural plasticity has also been investigated in the context of diabetes-induced cognitive impairment. researchgate.net

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential as antidiabetic agents, with several studies demonstrating significant hypoglycemic activity. Research into novel N-(1-adamantyl)carbothioamide derivatives has identified compounds with potent effects on blood glucose levels. nih.govmdpi.com In studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, certain derivatives produced a significant reduction in serum glucose, with efficacy comparable to the established antidiabetic drug, gliclazide. nih.govmdpi.com

One notable compound, N-(1-Adamantyl)-4-hydroxy-piperidine-1-carbothioamide, demonstrated a particularly strong hypoglycemic effect. nih.gov The mechanism behind this activity is linked to the ability of adamantane derivatives to influence ion permeability in pancreatic β-cells. nih.gov Adamantane compounds, particularly those with an amino group, can decrease K+ permeability, leading to membrane depolarization. nih.gov This change in membrane potential activates voltage-dependent Ca2+ channels, allowing an influx of calcium ions that subsequently stimulates insulin (B600854) release. nih.gov While the carboxyl group of 1-adamantanecarboxylic acid was found to be less effective than an amino group in this regard, the general class of adamantane derivatives remains a subject of interest for developing new insulin secretagogues. nih.govmdpi.com

The table below summarizes the hypoglycemic activity of selected N-(1-Adamantyl)carbothioamide derivatives in STZ-induced diabetic rats.

| Compound | Structure | Mean % Change in Serum Glucose (after 8h) |

| 5c | N-(1-Adamantyl)-4-hydroxypiperidine-1-carbothioamide | -59.3% |

| 6 | N-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide | -42.8% |

| 8b | N-(1-Adamantyl)-4-phenylpiperidine-1-carbothioamide | -37.8% |

| 9 | N-(1-Adamantyl)indoline-1-carbothioamide | -32.6% |

| 14a | 4-(1-Adamantyl)-1-((4-methyl-1,2,4-triazol-5-yl)methyl)piperidine | -30.5% |

| 15b | N'-(4-chlorobenzylidene)-1-(1-adamantylthiocarbonyl)piperidine-4-carbohydrazide | -45.9% |

| Gliclazide | (Reference Drug) | -52.6% |

Data sourced from studies on STZ-induced diabetic rats. nih.govmdpi.com

Antimalarial Activity

The adamantane scaffold has been incorporated into potential antimalarial agents, particularly in efforts to overcome drug resistance in Plasmodium falciparum. nih.gov While research on this compound itself is specific, related amide and amine derivatives have shown promise. Studies have focused on conjugating adamantane moieties with known antimalarial drugs like chloroquine (B1663885) (CQ) to enhance their efficacy against resistant strains. nih.gov

A series of aza-adamantanol and adamantane-imine chloroquine conjugates were synthesized and evaluated for their antiplasmodial activity. Several of these compounds exhibited high activity against the CQ-resistant K1 strain of P. falciparum, showing a significant increase in potency compared to chloroquine alone. nih.gov For instance, certain conjugates demonstrated a 3- to 4-fold increase in activity and a substantially reduced cross-resistance. nih.gov One compound, an aza-adamantanol CQ conjugate, showed an 18-fold enhancement in retaining its activity against the resistant strain, marking it as a promising candidate to circumvent chloroquine resistance. nih.gov The incorporation of the bulky, lipophilic adamantane group is thought to play a role in modulating the interaction with the parasite and potentially interfering with resistance mechanisms. mdpi.comnih.gov

The table below details the in vitro antiplasmodial activity of selected adamantane-chloroquine conjugates against sensitive (NF54) and resistant (K1) strains of P. falciparum.

| Compound | Modification | IC₅₀ (nM) NF54 Strain | IC₅₀ (nM) K1 Strain | Resistance Index (RI)¹ |

| 1 | Aza-adamantanol CQ conjugate | 21.6 ± 2.6 | 45.9 ± 1.1 | 2.1 |

| 2 | Aza-adamantanol CQ conjugate | 22.8 ± 1.2 | 88.5 ± 1.8 | 3.9 |

| 5 | Adamantane-imine CQ conjugate | 22.3 ± 0.9 | 95.7 ± 1.9 | 4.3 |

| Chloroquine | (Reference Drug) | 8.1 ± 1.1 | 305.6 ± 12.1 | 37.7 |

¹Resistance Index (RI) is calculated as IC₅₀ K1 / IC₅₀ NF54. A lower RI indicates less cross-resistance. nih.gov

Pharmacological Profiling and Drug Development Implications

Influence of Adamantane Scaffold on Lipophilicity and Stability

The adamantane scaffold is a key structural motif in medicinal chemistry, primarily due to its unique physicochemical properties that positively influence a drug candidate's pharmacokinetic profile. nih.gov The most significant of these properties is its high lipophilicity. nih.govuniv-smb.frpublish.csiro.au The incorporation of an adamantyl group into a molecule substantially increases its partition coefficient, which can enhance its ability to cross biological membranes. mdpi.comresearchgate.net This feature is so pronounced that the adamantane moiety is often referred to as a "lipophilic bullet," capable of transforming hydrophilic molecules into more lipophilic and clinically viable compounds. nih.govresearchgate.net

Optimization for Drug Targets and Lead Compound Identification

The process of identifying a lead compound is a foundational step in drug discovery, involving the screening of molecules for promising pharmacological activity against a specific target. nih.govfrontiersin.org The unique structure of adamantane makes it a valuable scaffold in this process. Unlike flat, aromatic systems, the non-planar, three-dimensional cage of adamantane allows for the precise spatial positioning of substituents. nih.govuniv-smb.frpublish.csiro.au This structural rigidity enables a more effective and specific probing of drug targets, facilitating favorable interactions with lipophilic binding pockets in enzymes and receptors. nih.gov

In lead optimization, chemical modifications are made to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.orgjetir.org The adamantane scaffold serves as an excellent anchor for such modifications. Its four bridgehead positions can be functionalized, allowing for systematic structure-activity relationship (SAR) studies. colab.ws Computational methods, such as molecular docking and dynamics simulations, are increasingly used to predict how adamantane-containing ligands will interact with target proteins, guiding the rational design of more potent and selective drug candidates. mdpi.com By using computer-aided drug design (CADD), researchers can efficiently screen virtual libraries of adamantanecarboxamide derivatives to identify promising hits for further experimental validation, accelerating the journey from initial hit to optimized lead compound. jetir.orgmdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies of Adamantanecarboxamides

Influence of Adamantane Scaffold Modifications on Biological Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, and they form the basis of lead optimization. frontiersin.orgnih.gov For adamantanecarboxamides and related derivatives, SAR studies have revealed that both the adamantane core and the substituents attached to it are critical for biological interactions.

The adamantane scaffold itself provides a bulky, lipophilic anchor that interacts favorably with hydrophobic pockets in many biological targets. nih.gov However, even minor modifications to this core can lead to significant changes in potency. For example, the addition of methyl groups at the 3- and 5-positions of the adamantane ring in certain compounds resulted in markedly different biological activities, highlighting the sensitivity of target binding to the scaffold's topography. nih.gov

Modifications to the carboxamide group or other functional groups attached to the adamantane nucleus are also pivotal. In studies of adamantane derivatives as insulin secretagogues, replacing the amino group of amantadine with a carboxyl group (as in 1-adamantanecarboxylic acid) reduced its effectiveness by approximately 65%, while a hydroxyl group eliminated the activity entirely. nih.gov Similarly, SAR studies on N-alkyl analogues of amantadine showed that the length and branching of the alkyl chain significantly influenced their ability to block ion channels of the nicotinic acetylcholine (B1216132) receptor. nih.gov These findings underscore that while the adamantane cage provides a foundational structure with favorable physicochemical properties, the specific functional groups attached to it are essential for directing the molecule to its target and eliciting a specific biological response. nih.govresearchgate.net

Role of Carboxamide Substituents in Modulating Biological Activity.rsc.orgnih.gov

The carboxamide moiety of this compound serves as a crucial anchor point for various substituents, significantly influencing the biological activity of the resulting derivatives. Research into the structure-activity relationship (SAR) of these compounds has revealed that modifications to the substituents on the carboxamide nitrogen can lead to substantial changes in potency and selectivity for different biological targets. rsc.orgnih.gov

One prominent area of investigation for this compound derivatives is their role as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. rsc.orgnih.gov The adamantyl group, with its high lipophilicity, is a key feature in many 11β-HSD1 inhibitors. nih.govresearchgate.net The following research findings illustrate the impact of carboxamide substituents on this inhibitory activity.

In a series of α-sulfonamido-N-adamantanecarboxamide derivatives, the nature of the substituent on the sulfonamide phenyl ring, which is attached to the carboxamide linker, was found to be a critical determinant of inhibitory potency against both human and mouse 11β-HSD1. rsc.org The unsubstituted phenyl sulfonamide derivative exhibited moderate activity. However, the introduction of various substituents on the phenyl ring led to a significant enhancement in inhibitory action. rsc.org

For instance, monosubstitution on the phenyl ring resulted in a threefold increase in potency against human 11β-HSD1. rsc.org The activity was further improved with disubstituted derivatives. rsc.org Notably, compound 7g with 3,4-difluoro substitution showed the most potent inhibition of the human enzyme in one study. rsc.org The data below summarizes the in vitro 11β-HSD1 inhibitory effects of selected synthesized compounds. rsc.org

| Compound | Substituent (R) | Human 11β-HSD1 IC₅₀ (nM) | Mouse 11β-HSD1 IC₅₀ (nM) |

| 7a | H | 89 | 159 |

| 7b | 4-F | 26 | 112 |

| 7c | 4-Cl | 32 | 125 |

| 7g | 3,4-diF | 11 | 98 |

| 7j | 3-Cl, 4-F | 8 | 65 |

Further studies explored the effect of replacing the thiophenyl ring with other five-membered heterocycles attached to the carboxamide linker. nih.gov It was observed that a 2-furanyl derivative had comparable potency to the parent thiophenyl compound. nih.gov Interestingly, a 1-methyl-1H-2-pyrrolyl derivative demonstrated a twofold increase in potency, suggesting that the pyrrolyl ring may engage in favorable interactions with the enzyme's active site or alter the molecule's geometry for better binding. nih.gov

The substitution on the nitrogen of the amide itself has also been shown to be important. In some series, N-methyl amide analogues displayed higher potency compared to the corresponding NH analogues. nih.gov For example, one N-methylated compound was found to be over 15 times more potent than its NH counterpart. nih.gov This suggests that the presence of the methyl group may enhance binding affinity or improve cellular permeability.

In another series of adamantyl carboxamides, the introduction of an amino group on a benzene (B151609) ring attached to the carboxamide linker resulted in a potent inhibitor, indicating that this group may form favorable interactions within the enzyme's active site. nih.gov Conversely, a basic and hydrophilic amino group substitution on a thiophenyl ring led to a significant decrease in activity, highlighting the nuanced and context-dependent role of substituents. nih.gov

The following table presents the structure-activity relationships of some adamantyl carboxamide derivatives as 11β-HSD1 inhibitors. nih.gov

| Compound | R Group | % Inhibition at 1 µM | IC₅₀ (nM) |

| 3 | 2-thiophenyl | - | 200-300 |

| 6 | 3-methyl-2-thiophenyl | - | ~200-300 |

| 7 | 3-amino-2-thiophenyl | - | >1000 |

| 13 | 2-furanyl | - | 249 |

| 15 | 1-methyl-1H-2-pyrrolyl | - | 114 |

| 20 | 3-aminophenyl | - | 118 |

Computational and Theoretical Studies on 1 Adamantanecarboxamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 1-adamantanecarboxamide, might interact with a biological target, typically a protein or enzyme. These in silico techniques are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action.

In studies of adamantane-linked 1,2,4-triazoles, molecular docking predicted binding affinity scores comparable to known ligands, although the specific interactions with key active site residues varied. This suggests that the adamantane (B196018) scaffold is a promising feature for ligand design. For this compound, it is hypothesized that the carboxamide group would be available to form hydrogen bonds with polar residues in a target's active site, while the adamantane moiety would engage in van der Waals interactions.

Computational simulations on similar compounds have also explored their binding selectivity. For example, studies on inhibitors targeting fibroblast growth factor receptor 1 (FGFR1) have utilized molecular dynamics simulations and binding free energy predictions to understand the structural basis of selective inhibition. nih.gov These approaches could be applied to this compound to assess its potential selectivity for various targets.

Computational studies are pivotal in elucidating the molecular mechanism of action of drug candidates. For adamantane derivatives, molecular dynamics (MD) simulations have been used to study the stability of ligand-protein complexes. nih.gov These simulations can reveal how the ligand and protein move and interact over time, providing a more dynamic picture than static docking poses.

For example, MD simulations of adamantane derivatives targeting the glutamate (B1630785) receptor have shown stable and compact protein-ligand complexes. mdpi.com The analysis of root mean square fluctuations (RMSF) can indicate which parts of the protein-ligand complex are more flexible or stable. Such studies on this compound could predict the stability of its binding to a potential target and identify key intermolecular interactions, such as hydrogen bonds, that are crucial for its biological activity. The formation of stable hydrogen bonds between the ligand and the receptor is often a critical factor for a stable complex. researchgate.net

Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties of the ligand, which in turn dictate its reactivity and interaction with the target. scm.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its mechanism of action. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the energetic and electronic properties of a molecule from first principles.

The enthalpy of sublimation (ΔHsub) is the energy required to change a substance from a solid to a gaseous state. libretexts.org This property is important for understanding the volatility and intermolecular forces within the crystal lattice. For adamantane-1-carboxylic acid, the enthalpy of sublimation has been determined to be (98.7 ± 4.5) kJ·mol⁻¹. researchgate.net For the parent adamantane, the enthalpy of sublimation is approximately 59 ± 4 kJ/mol. nist.gov It is expected that the value for this compound would be influenced by the presence of the amide group, which can participate in hydrogen bonding, likely leading to a higher enthalpy of sublimation compared to adamantane itself.

| Compound | Enthalpy of Formation (ΔHf°, solid) | Enthalpy of Sublimation (ΔHsub) |

| Adamantane-1-carboxylic acid | -153.70 kcal/mol rsc.org | 98.7 ± 4.5 kJ/mol researchgate.net |

| Adamantane | Not applicable | 59 ± 4 kJ/mol nist.gov |

Note: Data for this compound is not directly available and is represented by closely related compounds.

Electronic structure analysis provides insights into the distribution of electrons within a molecule and its chemical reactivity. libretexts.org Quantum chemical methods, such as DFT, are used to calculate properties like molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. nih.gov These calculations help in identifying the nucleophilic and electrophilic sites within this compound, which are crucial for its interactions with biological targets.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy. arxiv.org This is a fundamental step in most computational chemistry studies. For adamantane derivatives, geometry optimization is typically performed using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G). nih.gov The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. The rigid cage-like structure of the adamantane core is a defining feature of its geometry.

Conformational Analysis and Intermolecular Interactions in Adamantanecarboxamides

Conformational analysis of adamantane derivatives is generally straightforward due to the rigid nature of the adamantane cage. However, the orientation of the carboxamide substituent can be of interest. The rotation around the bond connecting the adamantane cage to the carbonyl carbon of the amide group is a key conformational variable.

X-ray Structural Studies for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction is a fundamental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For adamantane-based amides, single-crystal X-ray diffraction studies reveal crucial details about their solid-state conformation and the network of intermolecular interactions that dictate their crystal packing.

In various N-substituted this compound derivatives, the adamantane cage typically maintains its rigid, strain-free chair conformation. The amide functional group's planarity is a key feature, influencing the potential for hydrogen bonding. For instance, in the crystal structure of N-(Pyrazin-2-yl)adamantane-1-carboxamide, the H—N—C=O moiety is nearly planar, which facilitates the formation of strong intermolecular hydrogen bonds. researchgate.net Similarly, studies on N-butyladamantane-1-carboxamide show that molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov These studies underscore the primary role of the amide group in forming robust supramolecular synthons, which are predictable patterns of intermolecular interactions.

Based on these and other related structures, the crystal structure of this compound is expected to be dominated by N—H⋯O hydrogen bonds, where the amide N-H group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This interaction typically leads to the formation of well-defined chains or dimeric motifs within the crystal lattice.

Interactive Table: Crystallographic Data for an Analogous Adamantane Amide

Below is a representative table of crystallographic data for a related compound, N-Butyladamantane-1-carboxamide, illustrating the type of information obtained from X-ray diffraction studies. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₂₅NO |

| Molecular Weight | 235.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 32.257 |

| b (Å) | 9.4353 |

| c (Å) | 9.5328 |

| β (°) | 101.69 |

| Volume (ų) | 2841.1 |

| Z | 8 |

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Crystal Stabilization Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces stabilizing the crystal structure. The associated 2D-fingerprint plots break down the Hirshfeld surface into contributions from different types of atomic contacts.

For various adamantane derivatives, Hirshfeld analysis consistently shows that H⋯H contacts make up the most significant portion of the molecular surface, often accounting for over 50% of all interactions. nih.gov This is due to the hydrogen-rich exterior of the bulky adamantane cage. The next most significant interactions are typically O⋯H/H⋯O and N⋯H/H⋯N contacts, which correspond to the crucial hydrogen bonds formed by the amide group. These appear as distinct, sharp spikes in the 2D-fingerprint plots, indicating their high directionality and importance in the crystal packing. nih.gov Weaker C–H⋯π interactions may also be present if aromatic rings are part of the structure.

For this compound, a similar distribution is expected. The analysis would likely reveal a large percentage of H⋯H contacts and prominent spikes for O⋯H/H⋯O contacts, quantitatively confirming the dominance of van der Waals forces from the adamantane cage and the directional N—H⋯O hydrogen bonds in stabilizing the crystal lattice.

Interactive Table: Typical Contributions to the Hirshfeld Surface for Adamantane Derivatives

This table shows representative percentage contributions of various intermolecular contacts for adamantane-containing molecules.

| Contact Type | Percentage Contribution (%) |

| H⋯H | ~50-75% |

| O⋯H / H⋯O | ~10-25% |

| C⋯H / H⋯C | ~5-15% |

| N⋯H / H⋯N | ~5-10% |

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Strength Quantification

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can quantify the strength and nature of these interactions.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions within Crystal Structures

The supramolecular architecture of crystalline amides is primarily governed by hydrogen bonding. In primary amides like this compound, the –NH₂ group provides two donor protons and the carbonyl C=O group acts as a strong acceptor. This functionality typically leads to the formation of a catemer or a dimer synthon. rsc.org The most common motif is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through a pair of N—H⋯O hydrogen bonds. rsc.org

Beyond these strong hydrogen bonds, the bulky and lipophilic adamantane group contributes significantly to the crystal packing through numerous van der Waals interactions and weaker C–H⋯O or C–H⋯N hydrogen bonds. The interplay between the strong, directional hydrogen bonds of the amide group and the weaker, non-directional van der Waals forces from the adamantane cage determines the final crystal structure, influencing properties such as melting point, solubility, and stability. nih.gov

Computational Prediction of Synthetic Pathways and Reaction Mechanisms

Computational chemistry offers tools to predict viable synthetic routes and elucidate reaction mechanisms, potentially saving significant experimental effort. For a relatively straightforward molecule like this compound, retrosynthetic analysis software can identify key bond disconnections. The most logical disconnection is at the amide C-N bond, suggesting a synthesis from 1-adamantanecarbonyl chloride and ammonia (B1221849), or from 1-adamantanecarboxylic acid and ammonia with a suitable coupling agent.

Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction coordinates of these synthetic steps. For example, the mechanism of amide bond formation from an acyl chloride and an amine can be computationally modeled to determine the activation energies of transition states and the stability of intermediates. These calculations can help optimize reaction conditions (e.g., solvent, temperature, catalyst) and predict potential side reactions. While specific computational studies predicting the synthesis of this compound are not prevalent, the underlying principles and methods are well-established in organic chemistry.

Materials Science and Crystal Engineering Applications of 1 Adamantanecarboxamide

Design Principles in Adamantanecarboxamide-Based Crystal Engineering

The predictable nature of non-covalent interactions, particularly hydrogen bonding, is the cornerstone of crystal engineering with 1-adamantanecarboxamide. By understanding and controlling these interactions, it is possible to guide the self-assembly of molecules into desired crystalline arrangements, leading to materials with specific functions.

The rational design of functional molecular solids hinges on the predictable and directional nature of intermolecular interactions. In systems involving this compound, both hydrogen bonds and van der Waals forces play a crucial role in dictating the crystal packing. The carboxamide moiety is a potent hydrogen bond donor and acceptor, leading to the formation of strong, directional interactions that can be exploited to build robust supramolecular structures.

Computational methods, such as Crystal Structure Prediction (CSP), are increasingly employed to explore the potential energy landscape of a given molecule and predict its likely crystal structures. nih.gov These theoretical approaches, combined with experimental screening, provide a powerful toolkit for the rational design of functional molecular solids based on this compound.

Table 1: Calculated Intermolecular Interaction Energies in a Related Adamantane (B196018) Derivative System

| Dimer Motif | Interaction Type | CLP-PIXEL Calculated Energy (kcal/mol) | DFT Calculated Energy (kcal/mol) |

| M1 | N-H···O | -32.2 | -30.5 |

| M2 | C-H···O | -8.5 | -7.9 |

| M3 | C-H···π | -5.2 | -4.8 |

| M4 | H···H | -4.9 | -4.5 |

Data adapted from a computational study on 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, a molecule containing the this compound core structure. The energies represent the stabilization gained through the formation of molecular dimers.

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be reliably used to build complex supramolecular architectures. In the context of this compound, the most prominent and reliable is the amide-amide homosynthon. This synthon is characterized by a pair of N-H···O hydrogen bonds between two carboxamide groups, forming a stable eight-membered ring motif, denoted as R²₂(8) in graph-set notation. figshare.comnih.gov

The high fidelity of the amide-amide synthon makes it an excellent tool for the programmed assembly of this compound molecules into one-dimensional tapes, two-dimensional sheets, or even three-dimensional networks. figshare.com The transferability of this synthon across a wide range of chemical systems underscores its utility in crystal engineering. nih.gov By understanding the geometric and electronic requirements for the formation of this synthon, it is possible to design co-crystals where this compound interacts with other molecules through predictable hydrogen bonding patterns. For example, co-crystallization with carboxylic acids can lead to the formation of a robust acid-amide heterosynthon. nih.govresearchgate.netphyschemres.org

Table 2: Characteristics of the Amide-Amide Supramolecular Synthon

| Synthon Type | Interacting Groups | Graph Set Notation | Typical N···O Distance (Å) | Reliability |

| Amide-Amide Homosynthon | -C(O)NH₂ ··· H₂NC(O)- | R²₂(8) | 2.9 - 3.1 | High |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. researchgate.net The rigid nature of the adamantane core and the directional hydrogen bonding of the carboxamide group in this compound can lead to the formation of multiple stable packing arrangements, making polymorphism a significant possibility. berkeley.edu

Co-crystals, which are multi-component crystals held together by non-covalent interactions, offer a powerful strategy to control polymorphism and engineer the properties of solid forms. researchgate.netresearchgate.net By introducing a co-former molecule that can interact with this compound through predictable supramolecular synthons, it is possible to favor the formation of a specific crystal structure and prevent the crystallization of undesired polymorphs.

The detection and characterization of polymorphs and co-crystals are typically achieved through a combination of analytical techniques. Powder X-ray diffraction (PXRD) is used to identify different crystalline phases, while single-crystal X-ray diffraction provides detailed structural information. Thermal analysis techniques, such as differential scanning calorimetry (DSC), can be used to probe the thermodynamic relationships between different forms. Spectroscopic methods, including Fourier-transform infrared (FTIR) and solid-state nuclear magnetic resonance (ssNMR), are also valuable for characterizing the solid state of these materials. researchgate.net

Table 3: Common Techniques for the Detection and Characterization of Polymorphs and Co-Crystals

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase, identification of polymorphs and co-crystals. |

| Single-Crystal X-ray Diffraction (SCXRD) | Detailed three-dimensional molecular and crystal structure. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, crystallization), thermodynamic stability relationships. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on hydrogen bonding and molecular conformations in the solid state. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Information on the local environment of atomic nuclei, sensitive to different crystal packing. |

Functionalized Adamantanecarboxamides as Molecular Building Blocks

By chemically modifying the adamantane core or the carboxamide group, functionalized 1-adamantanecarboxamides can be synthesized to serve as versatile molecular building blocks for the construction of advanced materials with tailored properties.

The unique structural features of this compound make it an attractive monomer for the synthesis of advanced polymeric materials. For instance, polyamides containing the adamantane moiety in their backbone can be synthesized through condensation polymerization. nih.gov These polymers are expected to exhibit high thermal stability and mechanical strength due to the rigid and bulky nature of the adamantane cage. The incorporation of this compound derivatives into polymer chains can also impart specific functionalities, such as improved solubility or the ability to participate in molecular recognition events. nih.gov